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molecular formula C6H11NO3S B2470528 2-Oxocyclohexane-1-sulfonamide CAS No. 96355-25-8

2-Oxocyclohexane-1-sulfonamide

Cat. No. B2470528
M. Wt: 177.22
InChI Key: KPEGCOJWEBRSNY-UHFFFAOYSA-N
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Patent
US04650902

Procedure details

A solution of 16.7 g (0.1 mol) of morpholinocyclohexene in 200 ml of tetrahydrofuran was treated simultaneously, over a period of 2 hours, at -50° C., with solutions of 12.7 g (0.11 mol) of sulfamoyl chloride and 11.1 g (0.11 mol) of triethylamine each in 100 ml of tetrahydrofuran, the mixture was brought from -50° to 20° C. over a period of 2 hours and filtered, the filtrate was evaporated to dryness in vacuo and the residue was chromatographed on 400 g of silica gel with methylene chloride. After recrystallization from isopropanol, the main fraction yielded 9.7 g (54.8% of theory, based on enamine) of 2-oxocyclohexanesulfonamide of melting point 118°-119° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCN([C:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=2)CC1.[S:13](Cl)(=[O:16])(=[O:15])[NH2:14].C(N(CC)CC)C.[O:25]1CCCC1>>[O:25]=[C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[S:13]([NH2:14])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
O1CCN(CC1)C1=CCCCC1
Name
Quantity
12.7 g
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on 400 g of silica gel with methylene chloride
CUSTOM
Type
CUSTOM
Details
After recrystallization from isopropanol
CUSTOM
Type
CUSTOM
Details
the main fraction yielded 9.7 g (54.8% of theory, based on enamine) of 2-oxocyclohexanesulfonamide of melting point 118°-119° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C1C(CCCC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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